1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane
Description
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core substituted with a 1-methylpyrrole moiety at the 1-position. This structure combines the three-dimensionality of spirocycles with the aromatic properties of pyrrole, making it a promising scaffold in medicinal chemistry. The spirocyclic core enhances molecular rigidity, which improves binding selectivity to target receptors such as dopamine D4 receptors (D4R) and sigma receptors (S1R/S2R) .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1-methylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H19N3/c1-15-7-2-10(8-15)11-12(9-14-11)3-5-13-6-4-12/h2,7-8,11,13-14H,3-6,9H2,1H3 |
InChI Key |
GKJVFRDEBMLHOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2C3(CCNCC3)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane typically involves the reaction of a pyrrole derivative with a spirocyclic amine. One common method involves the condensation of 1-methylpyrrole-3-carboxaldehyde with 2,7-diazaspiro[3.5]nonane under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diazabicyclo[4.3.0]nonane Derivatives
- Example: Diazabicyclo[4.3.0]nonane derivatives (e.g., compound 8f) exhibit lower S1R binding affinity compared to 2,7-diazaspiro[3.5]nonane analogues. For instance, 8f has KiS1R = 10 nM vs. 4b (2.7 nM) and 5b (13 nM) .
- Functional Impact : The diazabicyclo scaffold reduces steric accessibility, leading to diminished subtype selectivity and antiallodynic efficacy in vivo .
2,7-Diazaspiro[4.4]nonane Derivatives
- Example: Derivatives like AD258 (KiS1R = 1.8–11 nM) demonstrate comparable S1R affinity to 2,7-diazaspiro[3.5]nonane compounds but lack detailed functional profiling .
- Key Difference: Increased ring size ([4.4] vs.
Analogues with Varied Substituents
VU6052469 (Piperidine Core vs. 2,7-Diazaspiro[3.5]nonane)
- Potency and Selectivity: Replacing the piperidine core in VU6052469 with 2,7-diazaspiro[3.5]nonane improved D4R selectivity (D4R Ki = 3 nM) by extending the dimethylphenyl group into the TM4/5/6 pocket, reducing D2R cross-reactivity .
- Structural Advantage : The spirocyclic core enhances three-dimensionality, optimizing steric interactions in receptor binding .
Sigma Receptor Ligands
- Compound 4b (2,7-diazaspiro[3.5]nonane core): Exhibits S1R agonism (KiS1R = 2.7 nM) but lacks antiallodynic effects, reversing BD-1063’s action in vivo .
- Compound 5b (same core with amide substituent): Acts as an S1R antagonist (KiS1R = 13 nM) with potent antiallodynic effects (20 mg/kg), reversed by the agonist PRE-084 .
- Key Insight : Substituent chemistry (e.g., amide vs. alkyl groups) dictates functional activity (agonist vs. antagonist) despite shared core structures .
Analogues with Heterocyclic Modifications
Pyrrole vs. Pyrazole Substitutions
- Impact : Pyrazole’s lower basicity may enhance blood-brain barrier penetration but requires empirical validation .
Data Tables
Table 1. Binding Affinity and Functional Profiles of Selected Analogues
Table 2. Structural Comparison of Key Analogues
| Compound | Core Structure | Key Substituents | Pharmacological Target |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane | 2,7-diazaspiro[3.5]nonane | 1-Methylpyrrole at 1-position | D4R, S1R |
| 4b (AD186) | 2,7-diazaspiro[3.5]nonane | Plain phenyl ring | S1R Agonist |
| 5b (AB21) | 2,7-diazaspiro[3.5]nonane | Amide group at northern region | S1R Antagonist |
| 8f (AB10) | Diazabicyclo[4.3.0]nonane | Propane-1-sulfonyl group | S1R Antagonist |
Key Research Findings
Core Flexibility vs. Rigidity: The 2,7-diazaspiro[3.5]nonane core outperforms piperidine and diazabicyclo analogues in achieving receptor subtype selectivity due to its balanced three-dimensionality and steric extension capabilities .
Substituent-Driven Functional Switching: Minor structural changes (e.g., amide vs. alkyl groups) on the same core can reverse functional activity (agonist ↔ antagonist), highlighting the importance of substituent design .
Therapeutic Potential: Compounds like 5b demonstrate robust antiallodynic effects at low doses (20 mg/kg), positioning 2,7-diazaspiro[3.5]nonane derivatives as candidates for neuropathic pain management .
Contradictions and Limitations
- describes 2,7-diazaspiro[4.4]nonane derivatives with high S1R affinity but lacks direct comparison to [3.5]nonane analogues, making it unclear how ring size affects binding .
- The antiallodynic mechanism of 4b (S1R agonist) contradicts typical S1R antagonist efficacy, suggesting context-dependent receptor modulation .
Biological Activity
1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is a synthetic compound notable for its unique spirocyclic structure, which includes a pyrrole ring and a diazaspiro framework. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : CHN
- Molecular Weight : 205.30 g/mol
- Structure : The compound's spirocyclic arrangement contributes to its distinct chemical reactivity and biological properties.
The biological activity of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is primarily linked to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, influencing various signaling pathways.
Target Interactions
- Sigma Receptors : The compound has been reported to act as a ligand for sigma receptors (SRs), which are implicated in several physiological and pathological processes. This interaction may influence cell function by modulating ion channels and G-protein-coupled receptors .
| Target | Effect |
|---|---|
| Sigma Receptors | Modulation of cellular functions |
| Enzymes | Potential inhibition or activation |
Biological Activities
Research indicates that 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane may exhibit various biological activities:
- Anticancer Activity : Early studies suggest potential anticancer effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity, warranting further investigation into its applications in treating infections.
- Neuropharmacological Effects : Its interactions with sigma receptors may also imply possible benefits in neurodegenerative conditions, although detailed studies are still needed.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane.
Study 1: Sigma Receptor Ligands
A study investigated the structure-activity relationship (SAR) of derivatives based on the diazaspiro framework. It was found that modifications to the core structure significantly influenced affinity and selectivity towards sigma receptors, impacting their pharmacological profiles .
Study 2: Anticancer Mechanisms
Research focused on the compound's ability to induce apoptosis in cancer cell lines demonstrated that it could activate specific pathways leading to programmed cell death .
Synthesis and Production
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions, with optimization crucial for enhancing yield and efficiency . Industrial production methods are not extensively documented but likely follow laboratory synthesis protocols adapted for scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
